2-(5-Methyl-1H-indazol-3-yl)ethanamine
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Overview
Description
2-(5-Methyl-1H-indazol-3-yl)ethanamine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1H-indazol-3-yl)ethanamine typically involves the formation of the indazole ring followed by the introduction of the ethanamine side chain. One common method involves the cyclization of 2-aminobenzonitrile derivatives with hydrazine, followed by alkylation to introduce the methyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1H-indazol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the indazole ring to indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
2-(5-Methyl-1H-indazol-3-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1H-imidazol-5-yl)ethanamine
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine
- 2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine
Uniqueness
2-(5-Methyl-1H-indazol-3-yl)ethanamine is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H13N3 |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(5-methyl-2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-7-2-3-9-8(6-7)10(4-5-11)13-12-9/h2-3,6H,4-5,11H2,1H3,(H,12,13) |
InChI Key |
NBLBNARXLHKEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1)CCN |
Origin of Product |
United States |
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